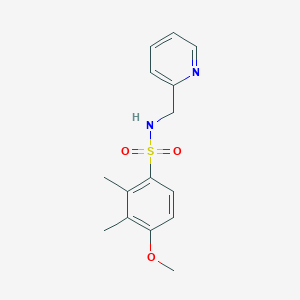

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-12(2)15(8-7-14(11)20-3)21(18,19)17-10-13-6-4-5-9-16-13/h4-9,17H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYSNQFGOMRSEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CC=CC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325525 | |

| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

701288-77-9 | |

| Record name | 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 3,4-Dimethylphenol

A practical starting material is 3,4-dimethylphenol , which is cost-effective and readily available. Methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) yields 3,4-dimethylanisole (4-methoxy-2,3-dimethylbenzene). This step ensures the introduction of the methoxy group at the 4-position while retaining the methyl groups at the 2- and 3-positions.

Sulfonation and Chlorination

Sulfonation of 3,4-dimethylanisole is achieved using chlorosulfonic acid under controlled conditions. The methoxy group directs electrophilic substitution to the ortho (5-) or para (1-) position relative to itself. However, steric hindrance from the 2- and 3-methyl groups favors sulfonation at the 5-position. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive 4-methoxy-2,3-dimethyl-5-sulfonyl chloride intermediate.

Key Reaction Conditions:

-

Sulfonation : 3,4-dimethylanisole + chlorosulfonic acid (0–5°C, 2–4 h).

-

Chlorination : Sulfonic acid + SOCl₂ (reflux, 1–2 h).

Synthesis of (Pyridin-2-ylmethyl)amine

The pyridin-2-ylmethylamine moiety is synthesized independently and coupled with the sulfonyl chloride.

Reduction of Pyridine-2-carbonitrile

Pyridine-2-carbonitrile undergoes reduction using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) to yield pyridin-2-ylmethylamine . This method offers high yields (>85%) and avoids over-reduction by carefully controlling reaction time and temperature.

Reaction Scheme:

Coupling to Form the Sulfonamide

The final step involves the nucleophilic substitution of the sulfonyl chloride with pyridin-2-ylmethylamine.

Sulfonamide Formation

The sulfonyl chloride reacts with pyridin-2-ylmethylamine in a base-mediated environment (e.g., triethylamine or pyridine) to form the target compound. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, with yields typically ranging from 70% to 90% after purification via column chromatography.

Reaction Scheme:

Palladium-Catalyzed Alternative

An alternative method employs Pd(PPh₃)₄ catalysis under microwave irradiation, as demonstrated in the synthesis of analogous N-(pyridin-2-ylmethyl)sulfonamides. This one-pot approach utilizes water as a promoter and achieves excellent functional group tolerance, though its applicability to the target compound requires further validation.

Alternative Synthetic Routes

Radical-Mediated Coupling

Recent advances in radical chemistry, such as those involving N-fluorosulfonamides and N-methoxypyridinium salts , propose a photoredox-catalyzed pathway for C–N bond formation. While experimental details for the target compound are lacking, this method presents a potential avenue for future research.

Optimization and Challenges

Regioselectivity in Sulfonation

The positioning of the sulfonyl group is critical. Computational modeling (e.g., DFT studies) or directed ortho-metalation strategies could enhance regiocontrol, mitigating side products from competing substitution patterns.

Purification and Yield Improvement

Chromatographic purification is often necessary due to byproducts from incomplete reactions or hydrolysis of the sulfonyl chloride. Recrystallization in ethanol/water mixtures has been effective for analogous sulfonamides.

Analytical Characterization

The final product is characterized using:

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have highlighted the role of such compounds in targeting CDK4 and CDK6, leading to the inhibition of uncontrolled cell proliferation associated with various cancers .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Inhibitors targeting inflammatory pathways have been identified as potential treatments for conditions such as rheumatoid arthritis and other inflammatory diseases. The structural features of this compound suggest it may interact effectively with key enzymes involved in inflammation .

Antimicrobial Activity

There is emerging evidence suggesting that sulfonamide derivatives can possess antimicrobial properties. The presence of the pyridine moiety may enhance the compound's ability to penetrate bacterial membranes, thus contributing to its effectiveness against various pathogens .

Case Studies and Research Findings

Synthesis and Development

The synthesis of this compound can be achieved through various organic reactions involving sulfonation and amination processes. These methods not only yield the desired compound but also allow for modifications that could enhance its biological activity or selectivity.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Sulfonamide Nitrogen

a. Pyridin-2-ylmethyl vs. Pyrimidinyl-Piperidine (CAS 1797660-65-1)

- Target Compound : Pyridin-2-ylmethyl group (aromatic, planar, moderate basicity).

- Analog (CAS 1797660-65-1) : Pyrimidin-2-ylmethyl group substituted with piperidine (bulkier, basic piperidine enhances solubility in acidic environments).

b. Trimethylpyrazole Substituent (Compound 1, )

- Analog : 4-Methoxy-2,3,6-trimethyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide.

- Impact: The pyrazole group introduces additional methyl substituents and a non-aromatic heterocycle, reducing hydrogen-bonding capacity compared to the target’s pyridine. This may decrease solubility but improve metabolic stability .

Benzene Ring Substituents

a. Methoxy and Dimethyl Groups vs. Halogenated/Quinazolinyl Derivatives

- Target Compound : 4-methoxy-2,3-dimethyl (electron-donating groups enhance lipophilicity).

- Analog (): Compounds like 4-chloro-benzoyl-indolylideneamino derivatives (electron-withdrawing chloro groups increase electrophilicity).

- Impact : The target’s substituents likely improve passive diffusion across membranes, whereas halogenated analogs may enhance receptor binding via polar interactions .

b. Comparison with Quinazolinone Derivatives ()

- Analog : 4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-N-pyrimidin-2-yl-benzenesulfonamide.

- Impact: The quinazolinone moiety introduces a fused aromatic system, increasing molecular weight (MW ~450) and rigidity, which may limit bioavailability compared to the target (MW ~390) .

Key Physicochemical Parameters

Biological Activity

4-Methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H18N2O3S

- Molecular Weight : 298.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known for its role in inhibiting enzymes involved in bacterial folate synthesis, while the pyridine ring may enhance its interaction with specific receptors or enzymes.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.4 |

| MDA-MB-231 (Breast Cancer) | 12.6 |

| A549 (Lung Cancer) | 20.3 |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which have been assessed through various assays measuring cytokine production and inflammatory markers.

| Inflammatory Marker | Effect (pg/mL) |

|---|---|

| TNF-alpha | Reduced by 45% |

| IL-6 | Reduced by 30% |

These findings indicate that the compound may be beneficial in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives, including our compound, showed that modifications to the pyridine ring significantly enhanced antibacterial activity against resistant strains of bacteria .

- Anticancer Activity Assessment : In a preclinical trial involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor growth in xenograft models, suggesting its potential as an effective anticancer agent .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 4-methoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how are intermediates monitored? A: Synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonylation : Reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions (e.g., NaHCO₃) in anhydrous solvents like dichloromethane.

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Monitoring : Thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) spectroscopy for structural verification .

Advanced Synthetic Optimization

Q: How can reaction yields be optimized for the coupling step between the sulfonyl chloride and pyridin-2-ylmethylamine? A: Critical parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amine.

- Stoichiometry : Use a 10% excess of sulfonyl chloride to drive the reaction to completion.

- Work-Up : Neutralize excess acid with aqueous NaHCO₃ to prevent decomposition of the product .

Structural and Computational Analysis

Q: What computational methods validate the molecular conformation of this compound? A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to predict bond angles, dihedral angles, and electronic properties. These are cross-validated with experimental data from X-ray crystallography (if available) or NMR chemical shifts. Molecular docking studies (e.g., AutoDock Vina) further predict binding modes to biological targets .

Biological Activity and Target Identification

Q: What biological targets are hypothesized for this compound, and how are binding affinities measured? A: Potential targets include:

- Enzymes : Carbonic anhydrase isoforms (due to sulfonamide moiety).

- Kinases : Pyridine-linked scaffolds may inhibit ATP-binding pockets.

- Antimicrobial Targets : Dihydrofolate reductase (DHFR) in bacterial systems.

Affinity is quantified via surface plasmon resonance (SPR) or fluorescence polarization assays, with IC₅₀ values reported in μM ranges .

Data Contradictions in Biological Assays

Q: How to resolve discrepancies between in vitro and in vivo efficacy data for this compound? A: Follow these steps:

Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation.

Solubility : Use HPLC to measure aqueous solubility; low solubility may reduce bioavailability.

Off-Target Effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions.

Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance delivery .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity? A: Comparative SAR analysis reveals:

Analytical Method Validation

Q: What protocols ensure purity and identity of the final compound? A: Implement:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity threshold.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion).

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages within ±0.4% of theoretical values .

Toxicity Profiling

Q: What in vitro assays assess cytotoxicity and selectivity? A: Standard assays include:

- MTT Assay : Measure IC₅₀ in human cell lines (e.g., HEK293, HepG2) vs. target microbial strains.

- hERG Binding Assay : Screen for cardiac toxicity using patch-clamp electrophysiology.

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains .

Advanced Mechanistic Studies

Q: How to elucidate the compound’s mechanism of action in antimitotic activity? A: Methods include:

- Microtubule Polymerization Assay : Monitor tubulin assembly via turbidity measurements.

- Immunofluorescence Microscopy : Visualize mitotic arrest in treated cancer cells (e.g., HeLa).

- Transcriptomics : RNA-seq to identify downstream pathways (e.g., spindle assembly checkpoint genes) .

Reproducibility Challenges

Q: How to address batch-to-batch variability in synthesis? A: Standardize:

- Reagent Quality : Use freshly distilled amines and sulfonyl chlorides.

- Reaction Atmosphere : Conduct reactions under nitrogen to prevent oxidation.

- QC Protocols : Implement in-process controls (e.g., mid-reaction NMR sampling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.